3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one
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Overview
Description
3-{[4-(1-{bicyclo[221]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one is a complex organic compound featuring a unique combination of bicyclic, triazole, furan, and oxolanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one typically involves multi-step organic reactions. The key steps include:
Formation of the bicyclo[2.2.1]heptane scaffold: This can be achieved through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.
Introduction of the triazole ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the furan ring: This can be done via a Friedel-Crafts acylation or alkylation reaction.
Formation of the oxolanone ring: This step may involve a lactonization reaction, where a hydroxy acid undergoes intramolecular esterification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, 3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one could be investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique combination of functional groups allows for versatile applications in material science.
Mechanism of Action
The mechanism of action of 3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, modulating their activity. The bicyclo[2.2.1]heptane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic scaffold and are known for their stability and rigidity.
Triazole-containing compounds: These compounds are widely studied for their biological activity and are used in various therapeutic applications.
Furan derivatives: These compounds are known for their aromaticity and reactivity, making them useful in organic synthesis.
Uniqueness
What sets 3-{[4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}oxolan-2-one apart is the combination of these diverse functional groups in a single molecule. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[[4-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]oxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-11(14-10-12-4-5-13(14)9-12)22-17(15-3-2-7-24-15)20-21-19(22)26-16-6-8-25-18(16)23/h2-3,7,11-14,16H,4-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWYQAUXVTZRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)N3C(=NN=C3SC4CCOC4=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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